molecular formula C7H9NO2 B8731067 2-(Pyridin-4-yloxy)ethanol

2-(Pyridin-4-yloxy)ethanol

Cat. No.: B8731067
M. Wt: 139.15 g/mol
InChI Key: MDNNVQNQXQBAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yloxy)ethanol is a pyridine derivative characterized by an ethanol group linked via an ether bond to the 4-position of the pyridine ring. These derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of quinoline-based antimicrobial agents and kinase inhibitors .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-pyridin-4-yloxyethanol

InChI

InChI=1S/C7H9NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2

InChI Key

MDNNVQNQXQBAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(Pyridin-4-yloxy)ethanol and related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Notes
2-(3-Aminopyridin-4-yloxy)ethanol 1040316-57-1 C₇H₁₀N₂O₂ 154.17 -NH₂ at pyridine C3, -OCH₂CH₂OH at C4 Intermediate in antimicrobial agents
4-(2-Hydroxyethylamino)-pyridine 192130-06-6 C₇H₁₀N₂O₂ 154.17 -NHCH₂CH₂OH at pyridine C4 Potential kinase inhibitor scaffold
2-(2-Methoxypyridin-4-yl)ethanol 195819-22-8 C₈H₁₁NO₂ 153.18 -OCH₃ at pyridine C2, -CH₂CH₂OH at C4 Lipophilic modifier in drug design
(4-Methoxypyridin-2-yl)methanol 16665-38-6 C₇H₉NO₂ 139.15 -OCH₃ at pyridine C4, -CH₂OH at C2 Solubility enhancer in formulations
[4-(Pyrid-2-yloxy)phenyl]methanol 194017-70-4 C₁₂H₁₁NO₂ 201.23 Phenyl bridge, -OCH₂C₆H₄OH at pyridine C2 Building block for polymeric materials

Structural and Functional Differences

Substituent Position and Type: 2-(3-Aminopyridin-4-yloxy)ethanol features an amino group at pyridine C3, enhancing hydrogen-bonding capacity, while 4-(2-Hydroxyethylamino)-pyridine replaces the ether linkage with an aminoethanol group, increasing polarity . 2-(2-Methoxypyridin-4-yl)ethanol introduces a methoxy group at C2, improving lipophilicity compared to unsubstituted analogs . The phenyl-bridged [4-(Pyrid-2-yloxy)phenyl]methanol exhibits bulkier steric hindrance, influencing its binding affinity in supramolecular systems .

Physicochemical Properties: Derivatives with hydroxyl or amino groups (e.g., 4-(2-Hydroxyethylamino)-pyridine) demonstrate higher aqueous solubility, whereas methoxy-substituted analogs (e.g., 2-(2-Methoxypyridin-4-yl)ethanol) are more lipid-soluble . Molecular weight correlates with applications; lower-weight compounds (e.g., C₇H₉NO₂) are preferred for solubility modulation, while heavier derivatives (e.g., C₁₂H₁₁NO₂) serve as structural scaffolds .

Synthetic Utility: 2-(3-Aminopyridin-4-yloxy)ethanol is synthesized via nucleophilic substitution reactions, often using ethanol as a solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.